Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenyl group at position 4 and an ester group (ethyl carboxylate) at position 2. The sulfonyl group at position 3 is linked to a 3-methyl-4-(3-methylphenyl)piperazine moiety, introducing both aromatic and aliphatic heterocyclic components.
Properties
IUPAC Name |
ethyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(22(17-32-23)20-10-6-5-7-11-20)33(29,30)26-13-14-27(19(3)16-26)21-12-8-9-18(2)15-21/h5-12,15,17,19H,4,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZGMYHLBATOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H26N2O4S2
- Molecular Weight : 438.58 g/mol
- Chemical Structure : The compound features a thiophene ring, a carboxylate group, and a piperazine moiety, which are significant for its biological interactions.
- Receptor Interaction : this compound has been shown to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling processes.
Pharmacological Effects
- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like effects, comparable to established antidepressants. This was assessed using the forced swim test and tail suspension test.
- Antinociceptive Properties : Research has demonstrated that the compound possesses antinociceptive properties, which could make it useful in pain management therapies.
- Anti-inflammatory Effects : The compound showed promise in reducing inflammation in models of acute and chronic inflammatory conditions, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
- Study on Depression Models : A study conducted on mice demonstrated that administration of the compound at varying doses led to a significant reduction in depressive behaviors as measured by the forced swim test. The effective dose range was found to be between 10 mg/kg and 30 mg/kg .
- Pain Management Trials : In another study focusing on pain relief, the compound was tested against standard analgesics. Results indicated that it provided comparable pain relief in models of neuropathic pain, suggesting its potential as an alternative pain management therapy .
In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit the activity of specific enzymes involved in inflammatory responses. For instance, it inhibited cyclooxygenase (COX) enzymes with IC50 values indicating potency similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
In vivo studies have confirmed its efficacy in reducing symptoms associated with anxiety and depression in rodent models. Behavioral tests indicated that the compound significantly improved mood-related outcomes compared to control groups .
Data Table
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H26N2O4S2
Molecular Weight: 450.58 g/mol
IUPAC Name: Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies focusing on related sulfonamide derivatives have shown promising results in inhibiting tumor cell proliferation. The compound may exert its effects through mechanisms such as:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction: Promoting programmed cell death in malignant cells.
A study evaluating the anticancer activity of sulfonamide derivatives demonstrated significant growth inhibition against various cancer cell lines, which may extend to this compound as well .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Compounds containing this functional group have been extensively studied for their effectiveness against bacterial infections. Preliminary data suggest that this compound could exhibit similar properties, potentially serving as a lead compound for developing new antibiotics.
Central Nervous System Disorders
The piperazine component of the compound is associated with neuropharmacological activity. Compounds containing piperazine rings have been investigated for their potential use in treating conditions such as anxiety, depression, and schizophrenia. Research into related derivatives suggests that this compound may interact with neurotransmitter systems, offering therapeutic benefits in psychiatric disorders.
Cardiovascular Applications
Given its structural characteristics, there is potential for this compound to be explored for cardiovascular applications. Sulfonamides have been studied for their ability to modulate blood pressure and improve endothelial function.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Optimizing these synthetic pathways is crucial for enhancing yield and purity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other thiophene- and piperazine-containing derivatives. Below is a detailed comparison with two analogs from the Parchem Chemicals database:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure :
- The target compound and Analog 1 share a thiophene core, while Analog 2 features a benzothiophene ring. The fused benzene in Analog 2 enhances aromaticity and may improve binding to hydrophobic protein pockets .
- Substitution patterns differ significantly: the target compound places the piperazine sulfonamide at C3, whereas Analog 1 positions the piperazine propanamide at C2.
Functional Groups: Piperazine Derivatives: The target compound’s 3-methylphenyl-substituted piperazine introduces steric bulk, which could modulate selectivity for receptors like 5-HT1A or D2. Sulfonamide vs. Sulfamoyl: The sulfonamide group in the target compound is directly bonded to the piperazine, while Analog 2’s sulfamoyl group links to a fluoro-methylphenyl group. Fluorine in Analog 2 may enhance membrane permeability and metabolic stability .
Physicochemical Properties :
- Analog 2’s benzothiophene core and fluorine atom likely increase logP values compared to the thiophene-based compounds, suggesting improved blood-brain barrier penetration .
- The propanamide spacer in Analog 1 introduces rotational freedom, which might reduce crystallinity and enhance solubility in aqueous media .
Research Findings and Limitations
- Target Compound: No explicit pharmacological data is available in the provided evidence. Its design suggests optimization for CNS targets, but experimental validation is required.
- Analog 1 : The propanamide linker and ester group may confer stability against hydrolysis, though this remains speculative without solubility or stability studies .
- Analog 2 : Fluorine substitution is a common strategy to improve bioavailability, but its impact on toxicity or off-target effects in this scaffold is undocumented .
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~529 | ~456 | ~417 |
| logP (Predicted) | ~4.2 | ~3.5 | ~4.8 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Aromatic Rings | 3 | 2 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
